molecular formula C13H15ClN2O B13032782 6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one

6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one

Cat. No.: B13032782
M. Wt: 250.72 g/mol
InChI Key: YKQJIGBMRQNKJR-UHFFFAOYSA-N
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Description

6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one is a spirocyclic compound characterized by a unique structure where a quinoxaline moiety is fused with a cyclohexane ring

Preparation Methods

The synthesis of 6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one typically involves the reaction of quinoxaline derivatives with cyclohexanone under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

Scientific Research Applications

6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one can be compared with other spirocyclic compounds such as:

  • 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
  • 6-Chlorospiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione
  • 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene]

These compounds share the spirocyclic structure but differ in their specific ring systems and substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

6-chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one

InChI

InChI=1S/C13H15ClN2O/c14-9-4-5-10-11(8-9)16-13(12(17)15-10)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2,(H,15,17)

InChI Key

YKQJIGBMRQNKJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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